molecular formula C16H24N6O2 B2387920 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine CAS No. 897758-47-3

2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine

Cat. No.: B2387920
CAS No.: 897758-47-3
M. Wt: 332.408
InChI Key: UTYOSIVCECGLOY-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine is a pyrazolo[3,4-d]pyrimidine derivative identified in patent literature as a potent inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK-1) . The inhibition of SGK-1 is a promising therapeutic strategy in preclinical research for managing cellular proliferation and fibrosis. This compound is specifically investigated for its potential application in treating a range of conditions driven by SGK-1 activity, including prostate cancer, breast cancer, and colorectal cancer . Beyond oncology, its research value extends to cardiovascular and neurological diseases. Studies highlight its potential use in addressing cardiac fibrosis, dilated cardiomyopathy, heart failure, vascular restenosis, and arrhythmias like Long QT syndrome . Furthermore, research indicates applicability in ischemic injury, myocardial infarction, and neurological disorders such as epilepsy and Parkinson's disease . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dimethyl-4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-11-9-22(10-12(2)24-11)16-18-14-13(8-17-20(14)3)15(19-16)21-4-6-23-7-5-21/h8,11-12H,4-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYOSIVCECGLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine typically involves multi-step organic synthesisThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine":

Basic Information

  • Chemical Name: this compound .
  • CAS Number: 897758-47-3 .
  • Molecular Formula: C16H24N6O2 .
  • Molecular Weight: 332.40 .

Potential Applications

  • Kinase Inhibitors:
    • Pyrazole derivatives, including those with a pyrazolo[1,5-a]pyrimidine scaffold, show promise in developing potent and selective CSNK2 inhibitors with antiviral activity .
    • Many pyrazole derivatives have demonstrated pharmacological activities and are investigated as kinase inhibitors for various diseases, including cancers, inflammation, and neurodegenerative disorders .
    • Specific pyrazole derivatives are Apoptosis signal-regulating kinase 1 (ASK1) kinase inhibitors . ASK1 is involved in apoptosis and inflammation and is implicated in diseases like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) .
  • GAK Inhibitors:
    • Isothiazolo[4,3-b]pyridines with a morpholino moiety are potent and selective GAK inhibitors with broad-spectrum antiviral activity .
    • In one study, a cis-2,6-dimethylmorpholino group was introduced at position 3 of the isothiazolo[4,3-b]pyridine scaffold to evaluate GAK affinity and antiviral activity against Dengue virus (DENV) .
  • Possible role as AAK1 inhibitors
    • Inhibitors of AAK1 are being explored for combating dengue and other emerging viral infections .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituents and biological activity. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Synthetic Route Key Features
Target Compound : 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine Pyrazolo[3,4-d]pyrimidine - 1-Methyl group
- 4-Morpholino group
- 2,6-Dimethyl morpholine at C4
Likely via SNAr or nucleophilic substitution (inferred from analogous methods) Enhanced solubility due to morpholine; steric hindrance from methyl groups may affect target binding
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate Pyrazolo[3,4-d]pyrimidine - 7-Methoxyquinoline
- Ethyl ester at C4
Condensation of 4-hydrazino-7-methoxyquinoline with ethoxymethylenecyanoacetate Quinoline moiety may confer fluorescence or intercalation properties
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl derivatives Pyrazolo[3,4-d]pyrimidin-4-one - Phenyl at N1
- Thioxo group at C6
- Aryl-substituted oxoethyl thio
Reaction of tetrahydro-6-thioxo precursor with phenacyl chlorides Thioether linkage enhances metabolic stability; aryl groups modulate lipophilicity
2-Chloro-4-morpholinothieno[3,2-d]pyrimidines Thieno[3,2-d]pyrimidine - Morpholine at C4
- Chlorine at C2
- Piperazine/methyl substituents
SNAr reactions with morpholine/piperazine derivatives Thieno core increases planarity; chloro group facilitates further functionalization

Key Differences and Implications

Core Structure: The target compound’s pyrazolo[3,4-d]pyrimidine core is distinct from thieno[3,2-d]pyrimidines , which exhibit greater aromaticity and planarity. This may alter binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).

Substituent Effects: Morpholine groups in the target compound improve water solubility compared to phenyl or thioether substituents in analogs .

Synthetic Accessibility: The target compound likely requires multistep synthesis involving nucleophilic substitution (similar to ), whereas quinoline-substituted analogs are synthesized via simpler condensation.

Research Findings and Hypotheses

  • Kinase Inhibition: Morpholine-substituted pyrazolo[3,4-d]pyrimidines are hypothesized to inhibit PI3K/AKT/mTOR pathways, analogous to thieno-pyrimidine derivatives .
  • Metabolic Stability : The dual morpholine groups in the target compound may reduce CYP450-mediated metabolism compared to aryl-thioether analogs .
  • Toxicity: Methyl groups could lower hepatotoxicity risks relative to halogenated derivatives (e.g., 2-chloro-thieno pyrimidines) .

Biological Activity

2,6-Dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine is a compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, pharmacological properties, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H24N6O2
  • Molecular Weight : 320.41 g/mol

The compound features a morpholine ring and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological interactions.

The biological activity of this compound primarily stems from its interaction with various molecular targets. Key findings include:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer progression. For instance, it has been evaluated against Pim kinases (Pim-1, Pim-2, and Pim-3), exhibiting IC50 values in the nanomolar range (e.g., 0.03 nM for Pim-1) .
  • Antiviral Activity : Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines possess antiviral properties. The compound's structural characteristics may enhance its efficacy against viruses such as herpes simplex virus type 1 (HSV-1) .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget/PathwayIC50/EC50 ValuesReference
Kinase InhibitionPim Kinases0.03 nM (Pim-1)
Antiviral ActivityHSV-1Significant reduction in plaques at 0.5 mg/mL
CytotoxicityCancer Cell LinesIC50 = 642.1 nM
Enzymatic InhibitionFGFR1IC50 = 15.0 nM

Case Studies

Several studies have explored the compound's effects in vivo and in vitro:

  • Cancer Xenograft Models : In studies involving cancer xenografts, the compound demonstrated significant anti-tumor activity, leading to delayed tumor growth and improved survival rates in treated mice .
  • Antiviral Efficacy : In vitro assays showed that the compound effectively reduced viral load in HSV-infected cells, indicating its potential as an antiviral agent .
  • Safety Profile : Evaluations of the compound's safety revealed moderate toxicity levels, necessitating further optimization to enhance therapeutic indices without compromising efficacy .

Q & A

Q. What experimental designs address low aqueous solubility of this compound in preclinical testing?

  • Methodological Answer: Employ co-solvents (e.g., DMSO/PEG 400 mixtures) or surfactants (e.g., Tween 80) in formulation. Measure solubility via shake-flask method with UV spectrophotometry. Consider prodrug strategies (e.g., phosphate esters) to enhance hydrophilicity, as applied to pyrazolo[3,4-d]pyrimidine prodrugs .

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